molecular formula C30H26O14 B13412836 Prodelphinidin B2

Prodelphinidin B2

Cat. No.: B13412836
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-PEXYVCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prodelphinidin B2 can be synthesized through the polymerization of gallocatechin units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the polymeric structure . High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components of prodelphinidins .

Industrial Production Methods

Industrial production of this compound involves the extraction of gallocatechin from natural sources such as green tea leaves. The extracted gallocatechin is then subjected to polymerization reactions under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Prodelphinidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, it yields delphinidin, a type of anthocyanidin .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major product formed from the oxidation of this compound is delphinidin . Other products may include various oligomeric forms of prodelphinidins, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific polymeric structure and its ability to yield delphinidin upon oxidation. This property distinguishes it from other proanthocyanidins like procyanidin B2, which yields cyanidin instead .

Properties

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28-,29-/m1/s1

InChI Key

RTEDIEITOBJPNI-PEXYVCJTSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Origin of Product

United States

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